

# Navigating the Chemistry of Chloro(diethoxy)borane: A Technical Guide

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## Compound of Interest

Compound Name: Chloro(diethoxy)borane

Cat. No.: B15482428

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Chloro(diethoxy)borane**, a boron-containing compound with potential applications in organic synthesis and drug discovery. This document clarifies its nomenclature and Chemical Abstracts Service (CAS) number, distinguishing it from a similarly named compound. While detailed experimental data for **Chloro(diethoxy)borane** is limited in publicly available literature, this guide furnishes available physical properties and presents a generalized synthetic protocol and logical workflow based on the established chemistry of related boranes.

## Nomenclature and Identification

The compound of interest is **Chloro(diethoxy)borane**. According to the National Institute of Standards and Technology (NIST) Chemistry WebBook, its definitive identifiers are:

- CAS Number: 20905-32-2[1]
- Molecular Formula: C<sub>4</sub>H<sub>10</sub>BClO<sub>2</sub>[1]
- Molecular Weight: 136.385 g/mol [1]
- IUPAC Standard InChI: InChI=1S/C4H10BClO2/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3[1]
- IUPAC Standard InChIKey: LWDVSPMGNLWXKP-UHFFFAOYSA-N[1]

It is crucial to distinguish **Chloro(diethoxy)borane** from a similar-sounding but structurally different compound, chloro(diethyl)borane. The latter lacks the two oxygen atoms and has the CAS number 5314-83-0. This distinction is vital for accurate research and procurement.

## Physicochemical Properties

The available quantitative data for **Chloro(diethoxy)borane** is summarized in the table below. The lack of extensive experimental data in the literature highlights an opportunity for further research into the properties and reactivity of this compound.

Property	Value	Reference
CAS Number	20905-32-2	[1]
Molecular Formula	C <sub>4</sub> H <sub>10</sub> BClO <sub>2</sub>	[1]
Molecular Weight	136.385 g/mol	[1]

## Generalized Experimental Protocol: Synthesis of Chloro(dialkoxy)boranes

While a specific, detailed experimental protocol for the synthesis of **Chloro(diethoxy)borane** is not readily available in the searched literature, a general approach can be inferred from the synthesis of analogous chloro-boron compounds. The following is a representative, generalized protocol.

Objective: To synthesize a chloro(dialkoxy)borane from a corresponding trialkoxyborane.

Materials:

- Triethoxyborane (or other corresponding trialkoxyborane)
- Boron trichloride (BCl<sub>3</sub>)
- Anhydrous inert solvent (e.g., hexane, dichloromethane)
- Inert gas supply (e.g., nitrogen or argon)

- Standard glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)
- Magnetic stirrer and heating mantle
- Distillation apparatus

Procedure:

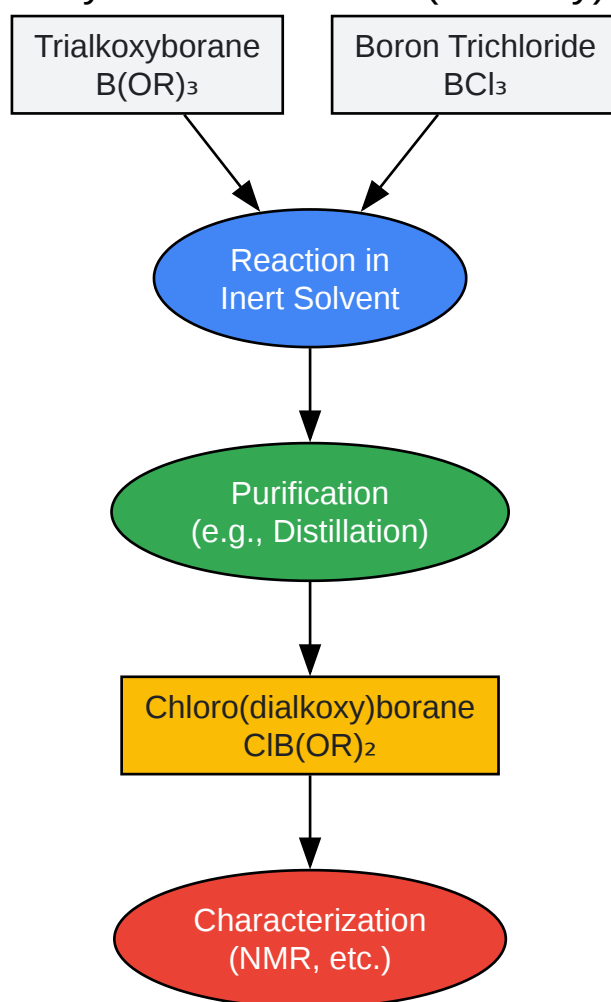
- **Reaction Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the experiment.
- **Reagent Addition:** Dissolve triethoxyborane in an appropriate volume of anhydrous solvent in the reaction flask. Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) using an external cooling bath.
- **Reaction with Boron Trichloride:** Add a stoichiometric amount of boron trichloride (typically as a solution in an inert solvent or condensed as a liquid) dropwise to the stirred solution of triethoxyborane. The reaction is often exothermic, and slow addition is crucial to control the reaction temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by a suitable analytical technique, such as  $^{11}\text{B}$  NMR spectroscopy, to observe the disappearance of the starting material and the appearance of the product signal.
- **Workup and Purification:** Once the reaction is complete, allow the mixture to warm to room temperature. The product, **Chloro(diethoxy)borane**, can be purified by fractional distillation under reduced pressure. All purification steps should be conducted under an inert atmosphere to prevent hydrolysis of the product.
- **Characterization:** Characterize the purified product using spectroscopic methods, including  $^{11}\text{B}$  NMR,  $^1\text{H}$  NMR, and  $^{13}\text{C}$  NMR spectroscopy, to confirm its identity and purity.

**Safety Precautions:** Boron trichloride is a toxic and corrosive gas that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.

## Conceptual Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a chloro(dialkoxy)borane.

### General Synthesis of Chloro(dialkoxy)borane



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Caption: A generalized workflow for the synthesis of chloro(dialkoxy)boranes.

## Potential Applications in Drug Development and Organic Synthesis

While specific applications for **Chloro(diethoxy)borane** are not documented in the provided search results, the broader class of boronic acid derivatives and organoboranes are of

significant interest in drug development and organic synthesis.

Boron-containing compounds, particularly boronic acids, are utilized as building blocks in the synthesis of complex organic molecules and have been incorporated into approved drugs. For instance, bortezomib (Velcade®) is a proteasome inhibitor containing a boronic acid moiety used in cancer therapy. The unique electronic properties of the boron atom allow for specific interactions with biological targets.

In organic synthesis, chloroboranes are versatile reagents. They can act as Lewis acids to catalyze a variety of reactions. Furthermore, the chlorine atom can be displaced by nucleophiles, allowing for the introduction of various functional groups, making them valuable intermediates in the synthesis of more complex organoboranes. These, in turn, can undergo a wide range of transformations, including Suzuki-Miyaura cross-coupling reactions, to form carbon-carbon bonds.

The chemistry of **Chloro(diethoxy)borane** likely follows these general principles, suggesting its potential as a precursor to other functionalized boronate esters for applications in medicinal chemistry and materials science. Further research into the reactivity and utility of this specific compound is warranted to fully explore its potential.

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## References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]
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